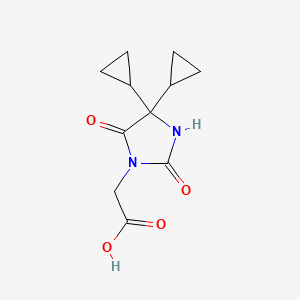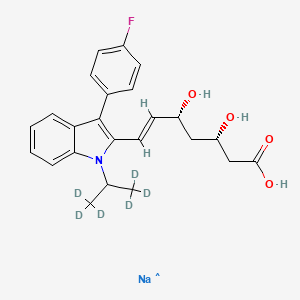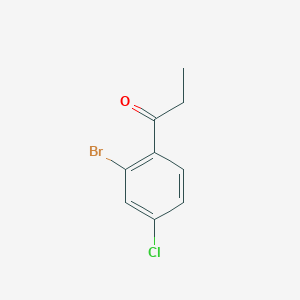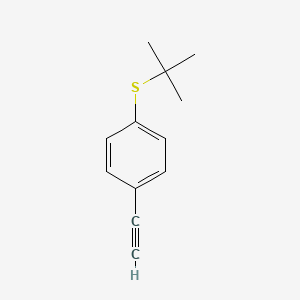
1-(Tert-butylsulfanyl)-4-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butylsulfanyl)-4-ethynylbenzene is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a benzene ring, which also bears an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylsulfanyl)-4-ethynylbenzene typically involves the reaction of tert-butylthiol with an appropriate benzene derivative. One common method includes the use of 4-bromo-1-ethynylbenzene as a starting material, which undergoes a nucleophilic substitution reaction with tert-butylthiol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butylsulfanyl)-4-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(Tert-butylsulfanyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biochemical pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Tert-butylsulfanyl)-4-ethynylbenzene exerts its effects depends on the specific chemical reactions it undergoes. The tert-butylsulfanyl group can interact with various molecular targets, such as enzymes or receptors, through oxidation or substitution reactions. The ethynyl group can also participate in reactions that modify the compound’s structure and activity. These interactions can influence biochemical pathways and cellular processes, leading to specific biological effects .
Comparison with Similar Compounds
- 1-(Tert-butylsulfanyl)-4-bromobenzene
- 1-(Tert-butylsulfanyl)-4-methylbenzene
- 1-(Tert-butylsulfanyl)-4-nitrobenzene
Comparison: 1-(Tert-butylsulfanyl)-4-ethynylbenzene is unique due to the presence of both the tert-butylsulfanyl and ethynyl groupsThe ethynyl group, in particular, provides opportunities for further functionalization and derivatization, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H14S |
|---|---|
Molecular Weight |
190.31 g/mol |
IUPAC Name |
1-tert-butylsulfanyl-4-ethynylbenzene |
InChI |
InChI=1S/C12H14S/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h1,6-9H,2-4H3 |
InChI Key |
MKOSYNCMIWMLJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




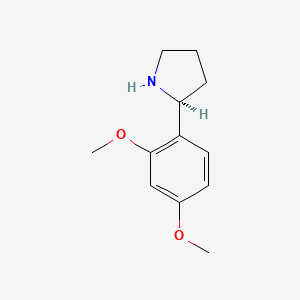

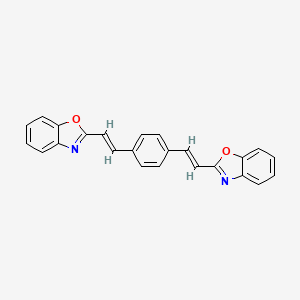
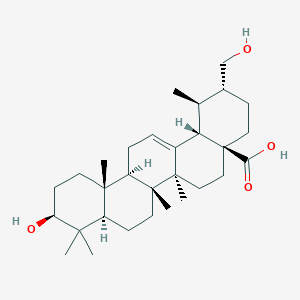

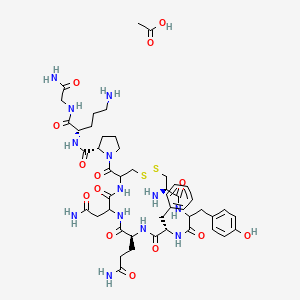
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)
